molecular formula C12H5BrO4 B14113223 4-Bromo-3-hydroxy-1,8-naphthalic anhydride

4-Bromo-3-hydroxy-1,8-naphthalic anhydride

Cat. No.: B14113223
M. Wt: 293.07 g/mol
InChI Key: FQPVCVIUYORTOH-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxy-1,8-naphthalic anhydride is a chemical compound that belongs to the family of naphthalic anhydrides. It is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 3rd position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and fluorescence studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride typically involves the bromination of 1,8-naphthalic anhydride followed by hydroxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The hydroxylation step can be achieved using various hydroxylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-1,8-naphthalic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3-hydroxy-1,8-naphthalic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride involves its interaction with various molecular targets. In fluorescence applications, the compound exhibits strong emission properties due to its conjugated structure. In biological systems, it can bind to specific biomolecules, altering their fluorescence properties and enabling their detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-hydroxy-1,8-naphthalic anhydride is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C12H5BrO4

Molecular Weight

293.07 g/mol

IUPAC Name

8-bromo-7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

InChI

InChI=1S/C12H5BrO4/c13-10-5-2-1-3-6-9(5)7(4-8(10)14)12(16)17-11(6)15/h1-4,14H

InChI Key

FQPVCVIUYORTOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)O

Origin of Product

United States

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